5-Amino-2-Nitrobenzoesäure

Übersicht

Beschreibung

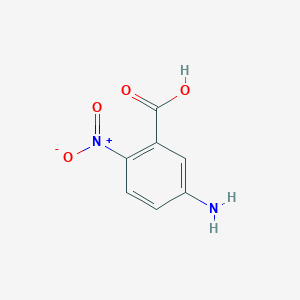

5-Amino-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H6N2O4 . It is a derivative of benzoic acid, where the amino group is positioned at the fifth carbon and the nitro group at the second carbon of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of dyes and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Amino-2-nitrobenzoic acid is used as a reactant in the preparation of polymer-bound diazonium salts and insulin receptor tyrosine kinase activators. It is also employed in two-component dendritic chain reactions and the activation of hydrophobic self-immolative dendrimers .

Biology and Medicine: In biological research, 5-Amino-2-nitrobenzoic acid serves as a reference material for the determination of gamma-glutamyltransferase activity. It is also used in the synthesis of various pharmaceutical intermediates .

Industry: The compound is utilized in the production of dyes and pigments, where it acts as an intermediate in the synthesis of colorants. Its unique chemical properties make it valuable in the development of new materials and industrial processes .

Wirkmechanismus

Target of Action

5-Amino-2-nitrobenzoic acid is a reagent used in various biochemical reactions . It has been found to be involved in the preparation of polymer-bound diazonium salts and insulin receptor tyrosine kinase activators . Therefore, its primary targets can be considered the components involved in these biochemical processes.

Mode of Action

It is known to participate in two-component dendritic chain reactions and enzymic activation of hydrophobic self-immolative dendrimers . These processes involve complex biochemical interactions that result in the activation of certain enzymes or the formation of specific compounds.

Biochemical Pathways

5-Amino-2-nitrobenzoic acid is involved in the synthesis of polymer-bound diazonium salts and insulin receptor tyrosine kinase activators . These biochemical pathways have downstream effects on various cellular processes, including peptide synthesis .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 5-Amino-2-nitrobenzoic acid’s action depend on the specific biochemical pathways it is involved in. For instance, in the case of insulin receptor tyrosine kinase activation, the compound may contribute to the regulation of glucose metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-2-nitrobenzoic acid. For instance, the compound should be handled in accordance with good industrial hygiene and safety practice to avoid contact with skin, eyes, and clothing, and to prevent ingestion or inhalation of vapors or dust . Furthermore, it should be kept away from heat and sources of ignition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-nitrobenzoic acid typically involves the nitration of 2-aminobenzoic acid. The reaction is carried out by treating 2-aminobenzoic acid with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The nitration process introduces the nitro group at the ortho position relative to the amino group, resulting in the formation of 5-Amino-2-nitrobenzoic acid .

Industrial Production Methods: In industrial settings, the production of 5-Amino-2-nitrobenzoic acid follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: 5-Amino-2-nitrobenzoic acid can undergo reduction reactions to convert the nitro group into an amino group, forming 2,5-diaminobenzoic acid. Common reducing agents include iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Substitution: The amino group in 5-Amino-2-nitrobenzoic acid can participate in electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles to form azo compounds.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid, palladium on carbon with hydrogen gas.

Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

Reduction: 2,5-Diaminobenzoic acid.

Substitution: Various azo compounds.

Oxidation: Nitroso or nitro derivatives.

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-5-nitrobenzoic acid

- 4-Amino-3-nitrobenzoic acid

- 2-Amino-5-hydroxybenzoic acid

- 2-Amino-5-iodobenzoic acid

Comparison: 5-Amino-2-nitrobenzoic acid is unique due to the specific positioning of the amino and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, 2-Amino-5-nitrobenzoic acid has the nitro group at the fifth position, which alters its chemical behavior compared to 5-Amino-2-nitrobenzoic acid .

Biologische Aktivität

5-Amino-2-nitrobenzoic acid (ANB) is a compound with notable biological activities, particularly in the fields of enzymatic inhibition and antimicrobial properties. This article discusses the various biological activities of ANB, supported by research findings, case studies, and data tables.

5-Amino-2-nitrobenzoic acid is a yellow crystalline powder with the molecular formula CHNO and a molecular weight of 182.13 g/mol. It crystallizes in the monoclinic P21/c space group, forming cyclic dimers through hydrogen bonding between carboxyl groups . The compound possesses both amino and nitro functional groups, which contribute to its reactivity and biological activity.

Enzymatic Inhibition

Protease Inhibition

ANB has been identified as an effective inhibitor of several proteases, including chymotrypsin, trypsin, and elastase. Its inhibitory action is significant at low concentrations, with a detection sensitivity around 0.1 μM . The mechanism involves binding to the active site of these enzymes, thereby preventing substrate access and subsequent catalysis.

Dihydrolipoamide Dehydrogenase Inhibition

In mitochondrial studies, ANB has been shown to inhibit dihydrolipoamide dehydrogenase, an enzyme crucial for cellular respiration and energy production. This inhibition can lead to decreased ATP synthesis in cells, highlighting its potential impact on metabolic processes .

Antimicrobial Activity

ANB exhibits antimicrobial properties by binding to bacterial cells and inhibiting protein synthesis. Studies have demonstrated that it can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains .

Minimum Inhibitory Concentration (MIC)

The MIC for ANB against several bacterial strains has been reported in the range of 1-8 µM. This indicates its potency as an antimicrobial agent, especially against antibiotic-resistant strains .

Case Studies

-

Detection of Protease Activity

A study utilized ANB as a standard for determining gamma-glutamyl transferase (γ-GT) activity in clinical samples. The results indicated that ANB could serve as a reliable reference compound in biochemical assays . -

Antimicrobial Peptide Development

Research has focused on modifying peptides based on the structure of ANB to enhance their antimicrobial activity while minimizing hemolytic effects on human cells. These modified peptides demonstrated improved efficacy against pathogenic microbes without significant toxicity .

Data Table: Biological Activities of 5-Amino-2-nitrobenzoic Acid

| Biological Activity | Target Enzyme/Organism | Effect | Concentration (μM) |

|---|---|---|---|

| Protease Inhibition | Chymotrypsin | Inhibition | 0.1 |

| Protease Inhibition | Trypsin | Inhibition | 0.1 |

| Protease Inhibition | Elastase | Inhibition | 0.1 |

| Dihydrolipoamide Dehydrogenase | Mitochondria | Inhibition of ATP synthesis | N/A |

| Antimicrobial Activity | Gram-positive bacteria | Growth inhibition | 1-8 |

| Antimicrobial Activity | Gram-negative bacteria | Growth inhibition | 1-8 |

Eigenschaften

IUPAC Name |

5-amino-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZWQCKYLNIOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157805 | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or brown powder; [Alfa Aesar MSDS] | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13280-60-9 | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13280-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF6GS4UH6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Amino-2-nitrobenzoic acid useful in protease research?

A1: Anb5,2 acts as a chromophore, meaning it releases a colored compound upon enzymatic cleavage. This property makes it invaluable for studying protease activity. Researchers attach Anb5,2 to the C-terminus of peptides designed to mimic natural protease substrates. [, , ] When the protease cleaves the peptide bond, the released Anb5,2 derivative absorbs light at a specific wavelength, allowing for easy detection and quantification of enzyme activity. [, ]

Q2: How does the structure of 5-Amino-2-nitrobenzoic acid lend itself to this application?

A2: The molecule features a nitro group and an amino group on the benzene ring, contributing to its absorbance properties. The amino group is crucial for attaching Anb5,2 to the C-terminus of peptides during synthesis. [] Interestingly, this amino group exhibits low nucleophilicity due to the electron-withdrawing effect of the nitro group, posing a challenge for conventional solution-phase coupling methods. []

Q3: How is 5-Amino-2-nitrobenzoic acid incorporated into peptide substrates?

A3: Researchers have developed novel solid-phase synthesis methods to overcome the challenges associated with Anb5,2 coupling. [, ] These methods involve attaching Anb5,2 to solid supports like Wang or Rink Amide resin. The use of coupling reagents like TBTU in the presence of DMAP has proven effective in facilitating this process. [] Once attached to the resin, standard Fmoc solid-phase peptide synthesis can proceed. []

Q4: Can you provide an example of a successful application of 5-Amino-2-nitrobenzoic acid in protease research?

A4: A prime example is the development of highly specific chromogenic substrates for bovine alpha-chymotrypsin and human leukocyte elastase using combinatorial chemistry and Anb5,2. Researchers screened a library of over 9,000 tetrapeptides containing Anb5,2 at their C-termini against these enzymes. [] This led to the identification of Z-Phe-Ala-Thr-Tyr-Anb(5,2)-NH2 as a highly specific substrate for bovine alpha-chymotrypsin and Z-Phe-Phe-Pro-Val-Anb(5,2)-NH2 for human leukocyte elastase. []

Q5: Has 5-Amino-2-nitrobenzoic acid been used to study other proteases?

A5: Yes, Anb5,2 has been successfully employed in studying other proteases, including human β-tryptase. Researchers identified Ala‐Ala‐Pro‐Ile‐Arg‐Asn‐Lys‐ANB‐NH2 as a potent substrate and subsequently truncated it to find the optimal length for interaction with human β-tryptase. This led to the discovery of the pentapeptide Pro‐Ile‐Arg‐Asn‐Lys‐ANB‐NH2 as a highly specific substrate, demonstrating the utility of Anb5,2 in optimizing substrate design. []

Q6: Are there any known impurities associated with commercially available 5-Amino-2-nitrobenzoic acid?

A6: Research indicates the presence of 3-amino-4-nitrobenzyl acetate as an undisclosed impurity in some commercially available Anb5,2. [] This finding highlights the importance of sourcing high-purity Anb5,2 for research purposes and emphasizes the need for careful characterization of reagents.

Q7: What spectroscopic techniques are used to characterize 5-Amino-2-nitrobenzoic acid?

A7: Researchers utilize various spectroscopic techniques to characterize Anb5,2, including FTIR, FT-Raman, and UV-Vis spectroscopy. [, ] These techniques provide information about the vibrational frequencies and electronic transitions within the molecule, allowing for structural confirmation and purity assessment. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.